molecular formula C39H41N3O11S B12918622 2-((Benzoyloxy)methyl)-5-(6-((1-ethoxy-1-oxooctan-2-yl)thio)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate CAS No. 87733-49-1

2-((Benzoyloxy)methyl)-5-(6-((1-ethoxy-1-oxooctan-2-yl)thio)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate

Cat. No.: B12918622
CAS No.: 87733-49-1
M. Wt: 759.8 g/mol
InChI Key: AALFZGMQYFTLDZ-UHFFFAOYSA-N
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Description

2-((Benzoyloxy)methyl)-5-(6-((1-ethoxy-1-oxooctan-2-yl)thio)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate is a complex organic compound that features multiple functional groups, including ester, thioester, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzoyloxy)methyl)-5-(6-((1-ethoxy-1-oxooctan-2-yl)thio)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate typically involves multi-step organic reactions. The key steps may include:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving diols and appropriate leaving groups.

    Introduction of the triazine ring: This step may involve the reaction of amines with cyanuric chloride under controlled conditions.

    Esterification and thioesterification: These reactions involve the use of carboxylic acids or their derivatives in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioester moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester or triazine rings, potentially yielding alcohols or amines.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioester moiety may yield sulfoxides, while reduction of the ester groups may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: The compound can be used as a building block for the synthesis of polymers and other advanced materials.

    Catalysis: Its unique structure may allow it to act as a catalyst or catalyst precursor in various organic reactions.

Biology and Medicine

    Drug development: The compound’s multiple functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Bioconjugation: It can be used in the modification of biomolecules for therapeutic or diagnostic purposes.

Industry

    Coatings and adhesives: The compound’s reactive groups can be utilized in the formulation of high-performance coatings and adhesives.

    Agriculture: It may serve as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-((Benzoyloxy)methyl)-5-(6-((1-ethoxy-1-oxooctan-2-yl)thio)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-((Benzoyloxy)methyl)-5-(6-((1-ethoxy-1-oxooctan-2-yl)thio)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl diacetate
  • **2-((Benzoyloxy)methyl)-5-(6-((1-ethoxy-1-oxooctan-2-yl)thio)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dipropionate

Uniqueness

The uniqueness of 2-((Benzoyloxy)methyl)-5-(6-((1-ethoxy-1-oxooctan-2-yl)thio)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

87733-49-1

Molecular Formula

C39H41N3O11S

Molecular Weight

759.8 g/mol

IUPAC Name

[3,4-dibenzoyloxy-5-[6-(1-ethoxy-1-oxooctan-2-yl)sulfanyl-3,5-dioxo-1,2,4-triazin-2-yl]oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C39H41N3O11S/c1-3-5-6-16-23-29(38(47)49-4-2)54-33-32(43)40-39(48)42(41-33)34-31(53-37(46)27-21-14-9-15-22-27)30(52-36(45)26-19-12-8-13-20-26)28(51-34)24-50-35(44)25-17-10-7-11-18-25/h7-15,17-22,28-31,34H,3-6,16,23-24H2,1-2H3,(H,40,43,48)

InChI Key

AALFZGMQYFTLDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OCC)SC1=NN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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